molecular formula C21H15F3N4O3S B2786462 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 690248-96-5

2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B2786462
CAS No.: 690248-96-5
M. Wt: 460.43
InChI Key: HVXDOBVSEYXLBV-UHFFFAOYSA-N
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Description

The compound 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a triazole-based derivative featuring a quinoline moiety, a trifluoromethylphenyl group, and a sulfanyl acetic acid functional group. Its structure combines a 1,2,4-triazole core substituted at positions 3, 4, and 5, which confers unique physicochemical and pharmacological properties. The sulfanyl acetic acid moiety may facilitate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions .

Properties

IUPAC Name

2-[[5-(quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3S/c22-21(23,24)14-6-2-7-15(10-14)28-17(26-27-20(28)32-12-18(29)30)11-31-16-8-1-4-13-5-3-9-25-19(13)16/h1-10H,11-12H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXDOBVSEYXLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Thioacetic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline or triazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the quinoline or triazole rings.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The biological activity of this compound arises from its ability to interact with various biological targets. The following aspects highlight its potential applications:

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound's triazole ring may inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis, a key component of fungal cell membranes. Studies indicate that similar compounds exhibit significant antifungal activity against a broad spectrum of fungi, suggesting that this compound could be evaluated for similar effects.

Antidiabetic Properties

Research into related compounds has shown promising results as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Given the structural similarities, this compound may also exhibit antidiabetic properties by modulating these enzymatic activities.

Anticancer Potential

Compounds with quinoline and triazole structures have been investigated for their anticancer effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The unique combination of functional groups in this compound could provide a multi-target approach to cancer therapy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For example:

  • Antidiabetic Activity : A study reported that triazole derivatives demonstrated significant inhibitory effects on α-glucosidase and α-amylase, suggesting potential use as antidiabetic agents .
  • Anticancer Studies : Research on quinoline-based compounds has shown that they can induce apoptosis in various cancer cell lines, warranting further investigation into the anticancer potential of this compound .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazole Core Molecular Weight Key Findings Reference
Target Compound - Position 4: 3-(trifluoromethyl)phenyl
- Position 5: (quinolin-8-yloxy)methyl
~479.45 g/mol (estimated) Hypothesized enhanced metabolic stability due to CF₃ group; quinoline may influence cytotoxicity . N/A
2-((5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid - Position 4: Phenyl
- Position 5: 1,3-Benzodioxol-5-yl
369.38 g/mol Lower molecular weight; benzodioxole may improve CNS penetration but lacks fluorinated groups .
2-[[5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid - Position 4: 3-Methylphenyl
- Position 5: 3-(dimethylsulfamoyl)phenyl
432.52 g/mol Sulfamoyl group enhances solubility; methylphenyl reduces steric hindrance .
2-{[5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid - Position 4: Tetrahydrofuran-methyl
- Position 5: 4-Fluorophenyl
337.40 g/mol Fluorophenyl improves lipid-lowering activity; tetrahydrofuran enhances solubility .
2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid - Position 4: 4-Methoxyphenyl
- Position 5: Phenoxymethyl
~397.44 g/mol Methoxy group increases electron density; phenoxymethyl may reduce metabolic stability .

Pharmacological and Toxicological Insights

  • Hypolipidemic Activity: Compounds like 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid () exhibit lipid-lowering effects in hyperlipidemic models, suggesting that the acetic acid moiety plays a role in modulating lipid metabolism. The target compound’s trifluoromethyl group may enhance this activity due to increased electronegativity .
  • Toxicity: Quinoline-containing derivatives, such as 2-((quinolin-4-yl)thio)acetic acid (), show dose-dependent toxicity in rhizogenesis studies. The target compound’s quinolin-8-yloxy group may confer similar risks, necessitating further toxicological profiling .
  • Synthetic Feasibility: The telescoped multicomponent synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid () highlights the importance of atom economy and accessible starting materials. The target compound’s synthesis may require optimized conditions for the quinoline-triazole linkage .

Physicochemical Properties

  • Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., sulfamoyl or methoxy groups) .
  • Bioavailability: Quinoline derivatives often exhibit moderate to high bioavailability due to lipophilicity, but this may vary with substituent positioning .

Biological Activity

The compound 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a complex organic molecule notable for its diverse structural features, including a quinoline moiety, a trifluoromethyl-substituted phenyl ring, and a triazole ring. This unique combination suggests potential biological activities that warrant detailed investigation.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets through its functional groups. The triazole ring can participate in nucleophilic substitutions and cycloaddition reactions, while the sulfanyl group may undergo oxidation to form sulfoxides or sulfones. The presence of the trifluoromethyl group enhances electrophilicity, potentially increasing reactivity towards nucleophiles.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. For instance, quinoline derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The incorporation of the triazole moiety could enhance this activity, as triazoles are commonly associated with antifungal properties .

Enzyme Inhibition

Research has shown that compounds containing triazole rings can inhibit specific enzymes, such as phospholipases. Inhibition of these enzymes may lead to significant biological effects, including modulation of inflammatory responses and cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antifungal Activity : A study demonstrated that triazole-containing compounds effectively inhibited fungal growth in vitro, suggesting that our compound may exhibit similar properties .
  • Enzyme Interaction : Research on quinoline derivatives has revealed their potential to modulate enzyme activities involved in cellular processes, which could be relevant for therapeutic applications in diseases like cancer .
  • Toxicological Assessments : Investigations into the toxicity profiles of similar compounds have indicated that while they possess beneficial activities, they may also induce cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
FluconazoleTriazole ringAntifungal
ItraconazoleTriazole ringAntifungal
ChloroquineQuinoline moietyAntimalarial

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